molecular formula C15H24ClN B6612449 4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans CAS No. 81004-95-7

4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans

Cat. No. B6612449
CAS RN: 81004-95-7
M. Wt: 253.81 g/mol
InChI Key: JHICTYFNSFAMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans (4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans) is an organic compound belonging to the class of cycloalkyl-substituted anilines. It is a white, crystalline solid with a melting point of 183-185°C and a molecular weight of 292.82 g/mol. 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Mechanism of Action

4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans acts as a substrate for the synthesis of various enzymes and cofactors. It is an intermediate in the synthesis of various drugs and pharmaceuticals. In addition, it can act as a reagent in the synthesis of various compounds such as amino acids, peptides, and nucleotides.
Biochemical and Physiological Effects
4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has no known direct biochemical or physiological effects. However, it can act as a substrate for the synthesis of various enzymes and cofactors, and as an intermediate in the synthesis of various drugs and pharmaceuticals, which may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in lab experiments is its availability and low cost. It is a widely available compound and is relatively inexpensive compared to other compounds. Furthermore, it is relatively stable and can be stored for long periods of time.
A major limitation of using 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in lab experiments is its toxicity. It is an irritant and can cause skin and eye irritation. In addition, it is a flammable compound and should be handled with care.

Future Directions

1. Further research into the synthesis of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
2. Investigation of the biochemical and physiological effects of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
3. Development of new methods for the synthesis of compounds related to 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans.
4. Study of the potential applications of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives in medicinal chemistry and biochemistry.
5. Investigation of the safety and toxicity of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans and its derivatives.
6. Development of new methods for the synthesis of compounds related to 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans that are less toxic and more environmentally friendly.
7. Exploration of the potential uses of 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans in other fields such as agriculture and industrial chemistry.

Synthesis Methods

4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans can be synthesized via a multi-step reaction involving the condensation of 4-chloro-1-methyl-1-cyclohexanecarboxylic acid with aniline. The reaction is catalyzed with an acid such as hydrochloric acid (HCl) and proceeds in two steps. In the first step, the aniline reacts with 4-chloro-1-methyl-1-cyclohexanecarboxylic acid to form an intermediate compound, 4-chloro-1-methyl-1-cyclohexanecarboxylic acid anilide. In the second step, the intermediate compound is hydrolyzed to form 4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans.

Scientific Research Applications

4-[(1s,4r)-4-propylcyclohexyl]aniline HCl, trans has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it is used as a reagent in the synthesis of various compounds such as amino acids, peptides, and nucleotides. In medicinal chemistry, it is used as an intermediate in the synthesis of various drugs and pharmaceuticals. In biochemistry, it is used as a substrate for the synthesis of enzymes and cofactors.

properties

IUPAC Name

4-(4-propylcyclohexyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;/h8-13H,2-7,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHICTYFNSFAMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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